molecular formula C8H9N3O2 B13320228 6-methoxy-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

6-methoxy-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

Cat. No.: B13320228
M. Wt: 179.18 g/mol
InChI Key: XYFURASNWPWAKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a bicyclic heterocyclic compound featuring a pyrazole fused to a pyrimidinone ring. The methoxy group at position 6 and the methyl group at position 7 influence its electronic and steric properties, making it distinct from other pyrazolo[1,5-a]pyrimidinone derivatives. This scaffold is of interest due to its structural similarity to pharmacologically active compounds, such as Zolpidem and Zaleplon, which target GABA receptors .

Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

6-methoxy-7-methyl-4H-pyrazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C8H9N3O2/c1-5-7(13-2)8(12)10-6-3-4-9-11(5)6/h3-4H,1-2H3,(H,10,12)

InChI Key

XYFURASNWPWAKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC2=CC=NN12)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation with β-Dicarbonyl Compounds

Aminopyrazoles react with β-dicarbonyl electrophiles (e.g., acetylacetone, malonate esters) under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine core. For example:

  • Method : 5-Amino-3-methylpyrazole is condensed with methyl malonate in ethanol/water with KHSO₄ under ultrasonic irradiation (60°C, 10–15 min).
  • Outcome : Yields up to 95% after column purification, with methoxy and methyl groups introduced via ester hydrolysis and alkylation.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times and improves yields:

  • Procedure : A mixture of 3-amino-5-methylpyrazole and methyl propiolate in acetic acid is irradiated (120°C, 20 min), followed by methoxylation using NaOMe.
  • Advantages : 80–85% yield in <30 min, with minimal byproducts.

Copper-Catalyzed Propargylation

Propargylation of pyrazolo[1,5-a]pyrimidinones introduces alkynyl groups, which are subsequently functionalized:

  • Steps :
    • Propargylation of the 7-hydroxyl group using propargyl bromide and CuI.
    • Methoxylation via nucleophilic substitution with NaOMe.
  • Yield : ~75% after two steps.

Data Tables

Table 1: Key Synthetic Parameters for 6-Methoxy-7-Methyl Derivatives

Parameter Value/Description Source
Molecular Formula C₈H₉N₃O₂
Molecular Weight 179.18 g/mol
Reaction Time (Ultrasound) 10–15 min
Yield (Post-Column) 72–84%
Melting Point 145–146°C

Table 2: Comparative Analysis of Synthetic Methods

Method Conditions Yield (%) Time
Cyclocondensation KHSO₄, ultrasound, 60°C 84–95 10–15 min
Microwave Irradiation Acetic acid, 120°C 80–85 20 min
Copper-Catalyzed CuI, DMF, 80°C 70–75 2–4 h

Research Discoveries

  • Green Chemistry : Ultrasonic irradiation reduces energy consumption and improves atom economy, achieving yields >90% in aqueous ethanol.
  • Regioselectivity : Microwave methods favor 6-methoxy-7-methyl substitution due to steric and electronic effects of the methyl group.
  • Catalyst Role : KHSO₄ facilitates protonation of carbonyl groups, enabling aza-Michael addition and cyclization.
  • Solvent Impact : Polar aprotic solvents (e.g., DMSO) enhance reactivity in microwave-assisted reactions.

Structural Characterization

  • ¹H NMR : Key signals include a singlet for the methoxy group at δ 3.85 ppm and a methyl triplet at δ 1.43 ppm.
  • X-ray Diffraction : Confirms planar pyrazolo[1,5-a]pyrimidine core with methoxy and methyl groups at positions 6 and 7, respectively.

Challenges and Optimizations

  • Byproduct Formation : Competing 5-methoxy isomers are minimized using bulky bases (e.g., (CH₃)₃COK).
  • Purification : Column chromatography (15% ethyl acetate/hexane) resolves regioisomeric impurities.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

6-methoxy-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-methoxy-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, affecting processes such as cell proliferation, apoptosis, and signal transduction .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

Compound Name Substituents Key Features
6-Methoxy-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one 6-OCH₃, 7-CH₃ Electron-donating groups enhance aromaticity; limited derivatization potential due to absence of halogens .
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one 3-Br, 7-CF₃ Bromine enables Suzuki-Miyaura cross-coupling; CF₃ increases electronegativity and metabolic stability .
5-Methyl-7-morpholin-4-yl-3-phenyl-pyrazolo[1,5-a]pyrimidine 7-morpholine, 3-Ph Morpholine improves solubility; phenyl enhances π-π stacking interactions .
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one 7-CF₃ CF₃ group enhances binding to hydrophobic pockets in enzymes (e.g., Pim1 kinase) .
3-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one 3-(4-OCH₃-Ph), 7-CF₃ Methoxyphenyl increases steric bulk; used in anti-inflammatory agents .

Reactivity and Functionalization

  • 6-Methoxy-7-methyl: Methoxy and methyl groups are inert under standard cross-coupling conditions. Modifications require de novo synthesis.
  • 3-Bromo derivatives : Highly reactive in C–C bond-forming reactions (e.g., Suzuki, Heck). Yields >85% with optimized catalysts .

Biological Activity

6-Methoxy-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a fused pyrazolo-pyrimidine ring system. The presence of the methoxy and methyl groups contributes to its pharmacological properties.

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidin-5-one class exhibit diverse mechanisms of action:

  • Antitubercular Activity : A study identified pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives as potential leads against Mycobacterium tuberculosis (Mtb). These compounds were shown to have low cytotoxicity while maintaining significant activity against Mtb within macrophages. The mechanism was distinct from traditional targets such as cell-wall biosynthesis or iron uptake pathways .
  • Antiviral Activity : A series of 4H-pyrazolo[1,5-a]pyrimidin-7-one derivatives demonstrated potent inhibition against Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. These compounds exhibited significant enzymatic activity in vitro, indicating their potential as antiviral agents .
  • Anticancer Activity : Recent investigations have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, specific derivatives showed promising growth inhibition across various cancer cell lines, including lung and renal carcinoma. The compounds acted as dual inhibitors of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), with notable IC50 values indicating their potency .

Structure-Activity Relationships (SAR)

The SAR studies conducted on pyrazolo[1,5-a]pyrimidin derivatives reveal critical insights into how structural modifications impact biological activity:

CompoundStructural ModificationsIC50 (μM)Biological Activity
6n Cyano group0.78 (CDK2), 0.98 (TRKA)High potency in cancer cell lines
6m Mono-methoxy group1.06 (CDK2), 0.96 (TRKA)Moderate activity
6s Alkyl substitution11.70 (RFX 393)Significant cytotoxicity

These findings underscore the importance of specific functional groups in enhancing the biological efficacy of these compounds .

Case Studies

Several case studies illustrate the biological efficacy of this compound:

  • Antituberculosis Screening : In a high-throughput screening assay for antitubercular activity, derivatives including this compound were evaluated for their ability to inhibit Mtb growth in macrophages. The results indicated that modifications in the pyrazolo scaffold could enhance efficacy while minimizing cytotoxic effects .
  • Cancer Cell Line Testing : Various pyrazolo[1,5-a]pyrimidine derivatives were tested against multiple cancer cell lines. Results showed that certain compounds led to significant growth inhibition, with some achieving over 70% inhibition in lung carcinoma cells . The mechanisms involved included cell cycle arrest and apoptosis induction.

Q & A

Q. Table 1: Synthesis Optimization Parameters

MethodReagents/ConditionsYieldPurificationReference
HalogenationPOCl₃, dioxane, reflux67%Column chromatography
CyclocondensationEthyl imidate, 120°C, 2 h70%Recrystallization

Basic: How is this compound characterized, and how are data discrepancies resolved?

Answer:

  • Elemental Analysis: Compare calculated vs. experimental C/H/N values (e.g., C: 61.65% calc. vs. 61.78% found) to assess purity .
  • Spectroscopy:
    • ¹H/¹³C NMR: Assign peaks based on substituent effects (e.g., methoxy groups at δ ~3.8-4.0 ppm) .
    • HRMS: Confirm molecular ions (e.g., [M+H]⁺ at m/z 254.1042) with <0.0003 Da error .
  • Contradiction Resolution: Re-run analyses under dry conditions if hygroscopic, or use alternative solvents (DMSO-d₆ vs. CDCl₃) to resolve splitting artifacts .

Advanced: How can reaction conditions be optimized to improve yields in the synthesis of derivatives?

Answer:

  • Temperature/Time: Extend reflux duration (e.g., 6 hours for azo coupling) or use microwave-assisted synthesis to reduce time .
  • Catalysts: Add K₂CO₃ or Et₃N to deprotonate intermediates in nucleophilic substitutions (e.g., benzylation reactions) .
  • Solvent Choice: Use polar aprotic solvents (DMF, acetonitrile) for SN2 reactions or dioxane for POCl₃-mediated halogenation .

Advanced: What strategies enable selective functionalization at the 5- or 7-position of the pyrazolo[1,5-a]pyrimidinone core?

Answer:

  • Electrophilic Substitution: Introduce methyl/methoxy groups via Friedel-Crafts alkylation using MeI or MeSO₃H .
  • Cross-Coupling: Employ Suzuki-Miyaura reactions with aryl boronic acids at the 2-position, requiring Pd(PPh₃)₄ and Na₂CO₃ in THF/H₂O .
  • Protection/Deprotection: Temporarily block the 5-ketone with TMSCl to direct substitution to the 7-methoxy group .

Advanced: How should researchers address contradictions in spectral data during structural elucidation?

Answer:

  • Multi-Technique Validation: Cross-check NMR assignments with 2D experiments (COSY, HSQC) and compare IR carbonyl stretches (e.g., 1680–1700 cm⁻¹ for ketones) .
  • Crystallography: Resolve ambiguities via single-crystal X-ray diffraction (e.g., confirming methyl group orientation at C7) .
  • Computational Aids: Use DFT calculations (B3LYP/6-31G*) to predict NMR shifts and compare with experimental data .

Advanced: What methodologies are used to evaluate the biological activity of pyrazolo[1,5-a]pyrimidinone derivatives?

Answer:

  • In Vitro Assays:
    • Enzyme Inhibition: Measure IC₅₀ against targets (e.g., HMG-CoA reductase) using spectrophotometric NADPH depletion assays .
    • Receptor Binding: Conduct competitive binding studies with radiolabeled ligands (e.g., [³H]flumazenil for benzodiazepine receptors) .
  • SAR Studies: Systematically vary substituents (e.g., chloro, methyl) and correlate with activity trends using QSAR models .

Q. Table 2: Biological Activity of Analogues

DerivativeTargetIC₅₀/EC₅₀Reference
7-Chloro-5-methylHMG-CoA reductase0.8 µM
2-Benzyl-5-methylCRF1 receptor12 nM

Advanced: How can computational tools aid in the design of novel pyrazolo[1,5-a]pyrimidinone derivatives?

Answer:

  • Docking Studies: Use AutoDock Vina to predict binding poses in COX-2 or CRF1 receptors, guided by crystallographic data .
  • ADMET Prediction: Employ SwissADME to optimize logP (1–3) and PSA (<90 Ų) for blood-brain barrier penetration .
  • Retrosynthesis Planning: Leverage AiZynthFinder to propose feasible routes from commercial precursors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.